(9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate
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Overview
Description
(9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate is a chemical compound with the molecular formula C17H18N2O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a hydrazinecarboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate typically involves the reaction of 9-fluorenylmethanol with 1,2-dimethylhydrazinecarboxylate under specific conditions. One common method involves the use of a protecting group strategy, where the fluorenylmethanol is first converted to its corresponding chloroformate derivative using phosgene. This intermediate is then reacted with 1,2-dimethylhydrazinecarboxylate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvents such as tetrahydrofuran (THF) and catalysts like pyridinium p-toluenesulfonate are commonly used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can yield fluorenylmethyl hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinecarboxylate moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethyl hydrazine derivatives.
Substitution: Various substituted hydrazinecarboxylates depending on the nucleophile used.
Scientific Research Applications
(9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential antimicrobial properties against multidrug-resistant strains.
Medicine: Explored for its potential anticancer properties due to its ability to interact with specific molecular targets.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl 2-hydroxyethyl (methyl)carbamate
- (9H-fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate hydrochloride
- Fmoc-Cystamine HCl
Uniqueness
(9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate is unique due to its specific hydrazinecarboxylate functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of structural features that make it valuable for specific applications in research and industry .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-methyl-N-(methylamino)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-18-19(2)17(20)21-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSUKHHLASCJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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